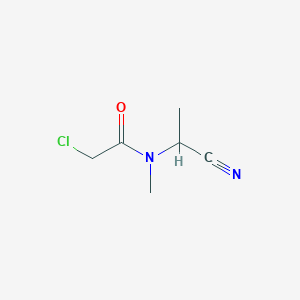![molecular formula C20H20FNO B14592466 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-92-5](/img/structure/B14592466.png)
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a propylphenylmethyl group at the 1st position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as the fluorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The propylphenylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl and propylphenylmethyl groups.
4-Methylquinoline: Contains the methyl group but lacks the fluorine and propylphenylmethyl groups.
1-[(4-Propylphenyl)methyl]quinoline: Features the propylphenylmethyl group but lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61297-92-5 |
|---|---|
Molecular Formula |
C20H20FNO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C20H20FNO/c1-3-4-15-5-7-16(8-6-15)13-22-19-10-9-17(21)12-18(19)14(2)11-20(22)23/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
UCQSKVWDDQNEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)


![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)



![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)


